molecular formula C11H12ClNO B1149631 (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal CAS No. 19927-64-1

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal

Cat. No.: B1149631
CAS No.: 19927-64-1
M. Wt: 209.67208
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal is an organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then cooled to isolate the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and cooling cycles. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of 4-chlorobenzyl alcohol.

    Substitution: Formation of various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to investigate the binding affinities and mechanisms of action of related compounds.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanimine
  • (Z)-N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide

Uniqueness

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRALGSIFBXIIV-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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